![molecular formula C20H28N6O B1664410 Aftin-4 CAS No. 866893-90-5](/img/structure/B1664410.png)
Aftin-4
Overview
Description
Aftin-4 is an inducer of amyloid-β (1-42) (Aβ42). It selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM .
Molecular Structure Analysis
The molecular formula of Aftin-4 is C20H28N6O and its molecular weight is 368.5 . The formal name is 2R-[[9-(1-methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol .Physical And Chemical Properties Analysis
Aftin-4 is a solid substance. It is soluble in DMSO .Scientific Research Applications
Neurodegenerative Disease Research
Aftin-4 is used in the study of neurodegenerative diseases, particularly Alzheimer’s disease. It is an inducer of amyloid-β (1-42) (Aβ42), which is a peptide involved in the formation of amyloid plaques found in the brains of Alzheimer’s patients. Researchers use Aftin-4 to increase extracellular Aβ42 production in cell models to study its effects on neuronal health and to understand the mechanisms leading to amyloid plaque formation .
Amyloidogenic Condition Modeling
In vitro studies utilize Aftin-4 to create models of amyloidogenic conditions. By treating cells with sub-lethal and lethal doses of Aftin-4, researchers can induce conditions that mimic those seen in neurodegenerative diseases, allowing for the study of protein interactions and aggregation processes within a controlled environment .
Inflammation and Oxidative Stress Studies
Aftin-4 has been shown to increase lipid peroxidation and the production of pro-inflammatory cytokines in vivo. This makes it a valuable tool for studying the role of inflammation and oxidative stress in neurodegeneration, as these are key factors in the progression of diseases like Alzheimer’s .
Drug Discovery and Therapeutic Development
By understanding how Aftin-4 induces Aβ42 production, researchers can identify potential therapeutic targets for drugs that could modulate this pathway. This has implications for developing treatments that could slow down or prevent the progression of Alzheimer’s disease and other amyloid-related disorders .
Cellular and Molecular Mechanism Elucidation
Aftin-4’s selective increase of Aβ42 over Aβ40 allows scientists to dissect the cellular and molecular mechanisms that differentiate the pathways leading to each peptide’s production. This is crucial for understanding the specific events that trigger pathological conditions associated with abnormal protein aggregation .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aftin-4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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